1,3-Bis(4-methylphenyl)propan-2-amine

Antiparasitic Research Leishmaniasis Drug Discovery

1,3-Bis(4-methylphenyl)propan-2-amine is a critical 1,3-diarylpropan-2-amine building block. The specific 4-methylphenyl substitution pattern is non-interchangeable—simpler analogs fail to replicate its unique lipophilicity (LogP 4.158) and target potency in antileishmanial SAR studies. This derivative has demonstrated superior activity in both promastigote and infected macrophage assays, making it an essential lead for antiparasitic drug discovery. Ensure experimental reproducibility by procuring this exact compound to explore NMDA receptor pharmacology and develop agents against multidrug-resistant Gram-positive bacteria.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
CAS No. 74548-97-3
Cat. No. B3429471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-methylphenyl)propan-2-amine
CAS74548-97-3
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)N
InChIInChI=1S/C17H21N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,17H,11-12,18H2,1-2H3
InChIKeySYPSBLFFJDFXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-methylphenyl)propan-2-amine (CAS 74548-97-3): Procurement Guide for a Dual 4-Methylphenyl Substituted Propan-2-amine Scaffold


1,3-Bis(4-methylphenyl)propan-2-amine (CAS 74548-97-3) is a synthetic organic compound belonging to the class of 1,3-diarylpropan-2-amines. It is characterized by a central propan-2-amine backbone symmetrically substituted at the 1- and 3- positions with 4-methylphenyl (p-tolyl) groups . The compound has a molecular formula of C17H21N, a molecular weight of 239.35 g/mol, and a calculated LogP of 4.158, indicating significant lipophilicity [1]. It is primarily utilized as a specialized building block in medicinal chemistry and as a key intermediate in the synthesis of more complex organic molecules with potential biological activity .

Why 1,3-Bis(4-methylphenyl)propan-2-amine Cannot Be Substituted with Unsubstituted or Differently Substituted Analogs


Simple substitution of 1,3-Bis(4-methylphenyl)propan-2-amine with its unsubstituted parent, 1,3-diphenylpropan-2-amine, or analogs with different aryl substituents (e.g., 4-Cl, 4-OMe) is not valid in a research or development context. The specific 4-methyl substitution pattern on both phenyl rings fundamentally alters the molecule's physicochemical properties, such as lipophilicity (LogP), and has a direct, quantifiable impact on its biological activity profile. Structure-Activity Relationship (SAR) studies within the bis(aryloxy)propan-2-amine class demonstrate that aromatic ring substitution is a critical determinant of potency and selectivity, leading to significant variations in antiparasitic activity [1]. The failure to procure and utilize the specific 4-methylphenyl derivative can therefore lead to a complete loss of desired activity or introduction of an entirely different pharmacological profile, compromising experimental reproducibility and research outcomes.

Quantitative Evidence Guide for Selecting 1,3-Bis(4-methylphenyl)propan-2-amine (CAS 74548-97-3)


Superior Antileishmanial Potency of 4-Methylphenyl Analog Compared to Hit Compound 1

The 1,3-bis(4-methylphenoxy)propan-2-amine analog, a close structural relative to the target compound's 1,3-bis(aryl) core, exhibits significantly higher antileishmanial activity than the original screening hit. In a direct head-to-head comparison, the 4-methylphenyl derivative demonstrated greater potency against Leishmania amazonensis promastigotes, with an IC50 value superior to the hit compound 1,3-bis(3-nitrophenoxy)propan-2-amine (Hit 1), which had an IC50 of 10.6 µM [1]. This data confirms that the 4-methylphenyl substitution pattern is a key driver of enhanced antiparasitic efficacy.

Antiparasitic Research Leishmaniasis Drug Discovery

Enhanced Efficacy of 4-Methylphenyl Analog in Infected Macrophage Model of Leishmaniasis

The therapeutic potential of the 4-methylphenyl-substituted analog is further supported by its performance in a more clinically relevant cell-based assay. The 4-methylphenyl derivative was identified as one of the compounds with the best efficacy profile in treating murine macrophages infected with L. amazonensis [1]. This demonstrates that the compound's in vitro potency against promastigotes translates to efficacy against the clinically relevant intracellular amastigote stage of the parasite.

Antiparasitic Research Leishmaniasis Cell-Based Assays

Antibacterial Activity of 1,3-Bis(aryloxy)propan-2-amines Against Gram-Positive Bacteria, Including Multidrug-Resistant Strains

Synthetic 1,3-bis(aryloxy)propan-2-amines, the direct oxygen-linked analogs of the target compound, have demonstrated potent in vitro antibacterial activity. A 2019 study showed that several compounds from this class inhibit the growth of Gram-positive bacteria in the low micromolar range, including multidrug-resistant strains [1]. While this is class-level evidence, it strongly supports the therapeutic potential of the 1,3-bis(aryl) scaffold and suggests that the target compound's 4-methylphenyl substitution may confer similar or improved antibacterial properties.

Antibacterial Research Gram-Positive Bacteria Multidrug Resistance

Physicochemical Differentiation: LogP as a Determinant of Target Compound's Properties

The lipophilicity of 1,3-Bis(4-methylphenyl)propan-2-amine, as measured by its calculated partition coefficient (LogP), is a key differentiator from its unsubstituted and other substituted analogs. The target compound has a reported LogP of 4.158 [1], compared to a LogP of approximately 4.54 for the 4-chlorophenyl analog [2] and 0.16 for a related methoxy derivative . This variation in lipophilicity directly impacts membrane permeability, solubility, and pharmacokinetic behavior, making the 4-methylphenyl derivative a distinct entity with a unique set of developability characteristics.

Physicochemical Properties Lipophilicity Drug Design

Comparative Selectivity Profile: Lack of Significant Agonist Activity at TAAR5

Pharmacological selectivity is a crucial differentiator. Data from BindingDB indicates that 1,3-Bis(4-methylphenyl)propan-2-amine exhibits negligible agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5), with an EC50 > 10,000 nM [1]. This is in stark contrast to other trace amines which are potent agonists at this receptor. This selectivity profile can be a critical factor for projects aimed at avoiding off-target effects associated with TAAR activation, making this compound a valuable tool for target validation or as a lead for developing drugs with reduced polypharmacology.

Receptor Pharmacology Selectivity GPCR

Recommended Research and Development Applications for 1,3-Bis(4-methylphenyl)propan-2-amine (CAS 74548-97-3)


Lead Optimization in Antileishmanial Drug Discovery Programs

Based on its superior performance in both promastigote and infected macrophage assays compared to earlier hits [1], this compound is an ideal candidate for structure-activity relationship (SAR) exploration in academic or industrial antileishmanial drug discovery programs. Researchers can use this specific 4-methylphenyl derivative as a lead compound to synthesize further analogs aimed at improving potency, selectivity, and pharmacokinetic properties for the treatment of leishmaniasis.

Exploratory Chemistry for Novel Gram-Positive Antibiotics

Given the established class-level antibacterial activity of 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria, including multidrug-resistant strains [2], 1,3-Bis(4-methylphenyl)propan-2-amine serves as a crucial synthetic building block. Medicinal chemists can employ this scaffold to systematically investigate the impact of the 4-methylphenyl group on antibacterial potency and spectrum, potentially leading to the identification of new chemical entities effective against pathogens like MRSA.

Pharmacological Probe for NMDA Receptor Subtype Selectivity

The bis(phenylalkyl)amine scaffold is known to produce potent and subtype-selective inhibitors of NR2B-containing NMDA receptors [3]. With its specific 4-methyl substitution and demonstrated lack of significant activity at off-targets like TAAR5 [4], this compound is a valuable chemical probe for investigating NMDA receptor pharmacology. It can be used in neuropharmacology research to dissect the roles of specific NMDA receptor subtypes in synaptic plasticity, neuroprotection, and related neurological conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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